Cas no 2092115-68-7 (1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo-)
1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo- Chemical and Physical Properties
Names and Identifiers
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- 1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo-
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- Inchi: 1S/C7H12ClNO3S/c8-13(11,12)5-6-3-1-2-4-9-7(6)10/h6H,1-5H2,(H,9,10)
- InChI Key: XZPDCVVDUBYHMU-UHFFFAOYSA-N
- SMILES: N1CCCCC(CS(Cl)(=O)=O)C1=O
1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-367286-1.0g |
(2-oxoazepan-3-yl)methanesulfonyl chloride |
2092115-68-7 | 1.0g |
$0.0 | 2023-03-02 |
1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo- Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo-
Comprehensive Guide to 1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo- (CAS No. 2092115-68-7)
1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo- (CAS No. 2092115-68-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique azepine ring structure and methanesulfonyl chloride functional group, plays a crucial role in the synthesis of various bioactive molecules. Researchers and industry professionals are increasingly interested in its applications due to its potential in drug discovery and material science.
The molecular structure of 1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo- features a seven-membered azepine ring, which is partially saturated (hexahydro) and contains a 2-oxo (ketone) group. The methanesulfonyl chloride moiety attached to the third position of the ring makes this compound a valuable intermediate in organic synthesis. Its CAS No. 2092115-68-7 ensures precise identification in chemical databases and regulatory documents, making it easier for researchers to access relevant data.
One of the most notable applications of 1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo- is in the field of medicinal chemistry. The compound's reactive sulfonyl chloride group allows it to act as a versatile building block for the synthesis of sulfonamide derivatives, which are widely used in drug development. Sulfonamides are known for their antibacterial, antiviral, and anti-inflammatory properties, making this compound a key player in the search for new therapeutic agents.
In addition to its pharmaceutical applications, 1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo- is also explored in material science. Its unique structure enables the creation of novel polymers and coatings with enhanced properties such as thermal stability and chemical resistance. Researchers are investigating its potential in developing advanced materials for industries ranging from electronics to aerospace.
The synthesis of 1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo- typically involves multi-step organic reactions, including cyclization and sulfonylation processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry are being employed to improve yield and efficiency, addressing the growing demand for high-purity intermediates in research and production.
Recent trends in the chemical industry highlight the importance of sustainable synthesis and green chemistry. Researchers are exploring eco-friendly methods to produce 1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo-, such as using biodegradable catalysts and minimizing waste generation. These efforts align with global initiatives to reduce the environmental impact of chemical manufacturing.
For those working with 1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo-, proper handling and storage are essential. Although it is not classified as a hazardous material, standard laboratory safety protocols should be followed to ensure safe usage. This includes working in a well-ventilated area and using appropriate personal protective equipment (PPE).
The market for 1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo- is expected to grow steadily, driven by its expanding applications in pharmaceuticals and materials science. Companies specializing in fine chemicals and custom synthesis are increasingly offering this compound to meet the needs of research institutions and industrial clients.
In summary, 1H-Azepine-3-methanesulfonyl chloride, hexahydro-2-oxo- (CAS No. 2092115-68-7) is a versatile and valuable compound with wide-ranging applications. Its unique chemical properties and potential for innovation make it a subject of ongoing research and development. As the demand for specialized intermediates continues to rise, this compound is poised to play an even more significant role in advancing science and technology.
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